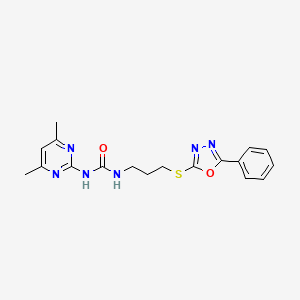

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

Description

This compound is a urea derivative featuring a 4,6-dimethylpyrimidine core linked via a propylthio chain to a 5-phenyl-1,3,4-oxadiazole moiety. The urea group enhances polarity and hydrogen-bonding capacity, which may improve target binding and pharmacokinetics compared to related compounds .

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S/c1-12-11-13(2)21-16(20-12)22-17(25)19-9-6-10-27-18-24-23-15(26-18)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,19,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPYKHNQZHNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with appropriate thiourea derivatives and oxadiazole moieties. The process can be optimized through various methodologies including solvent choice and reaction conditions to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The following sections detail specific activities and findings.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiourea functionalities exhibit significant antimicrobial properties. For instance:

- Study Findings : A study reported that derivatives with similar structures demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Anticancer Activity

This compound has also shown promising anticancer properties:

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects on various cancer cell lines including U937 (human monocytic leukemia) and B16-F10 (mouse melanoma), with IC50 values in the low micromolar range .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Antibacterial Case Study : A derivative was tested against Staphylococcus aureus and showed an IC50 value of 0.25 µg/mL against DNA gyrase ATPase . This suggests potential as a lead compound for developing new antibiotics.

- Antitumor Case Study : In a comparative study of various urea derivatives, the compound exhibited superior activity against non-small cell lung cancer cell lines compared to standard treatments like 5-fluorouracil .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a dimethylpyrimidine moiety and a thioether linkage to a phenyl-substituted oxadiazole. The molecular formula can be denoted as , with notable features including:

- Pyrimidine Ring : Contributes to the compound's ability to interact with biological targets.

- Thioether Group : Enhances the lipophilicity and bioavailability of the compound.

The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Pyrimidine Moiety | Pyrimidine |

| Thioether Linkage | Thioether |

| Urea Functional Group | Urea |

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea exhibit significant antitumor properties. For instance, derivatives containing the pyrimidine and urea functionalities have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study: Inhibition of FGFR4

A related class of compounds has been reported to selectively inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in several types of cancer. These compounds demonstrated:

- Selectivity : High selectivity for FGFR4 over FGFR1–3.

- In Vivo Efficacy : Significant inhibition of tumor growth in xenograft models.

Kinase Inhibition

The compound's structure suggests potential activity against various kinases. For example, studies have highlighted the role of urea derivatives in inhibiting FLT3 (FMS-like tyrosine kinase 3), which is crucial for hematopoietic cell proliferation. The inhibition mechanism involves blocking phosphorylation events that lead to malignant cell growth.

Table: Comparison of Kinase Inhibition Activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

- Urea vs. Ethanone Linkage: Unlike the target compound, derivatives in and feature an ethanone group (1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one) instead of urea.

- Pyrimidine Substitution : The target compound’s 4,6-dimethylpyrimidine differs from the 2-pyrimidinylthio substituents in . Methyl groups increase lipophilicity, possibly improving membrane permeability compared to unsubstituted analogs .

Comparative Data Table

Research Implications

- Target Compound Advantages: The urea group and dimethylpyrimidine may offer improved solubility and binding over ethanone derivatives, warranting cytotoxicity assays against cancer cell lines .

- Structure-Activity Relationship (SAR) : Future studies should compare substituent effects (e.g., pyrimidine methylation vs. thioether chains) to refine anticancer drug design .

Preparation Methods

Preparation of 5-Phenyl-1,3,4-oxadiazole-2-thiol

The oxadiazole-thiol core is synthesized via cyclization of phenylacetic hydrazide with carbon disulfide under basic conditions:

$$

\text{Phenylacetic hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-Phenyl-1,3,4-oxadiazole-2-thiol}

$$

Yield : 78–85% (white crystals, m.p. 142–144°C). Characterization by $$^1\text{H NMR}$$ (DMSO-$$d6$$): δ 7.52–7.89 (m, 5H, Ar-H), 13.21 (s, 1H, -SH).

Alkylation to Form 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl Bromide

The thiol undergoes nucleophilic substitution with 1,3-dibromopropane in acetone using K$$2$$CO$$3$$:

$$

\text{Oxadiazole-thiol} + 1,3\text{-dibromopropane} \xrightarrow{\text{K}2\text{CO}3} \text{3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl bromide}

$$

Reaction Conditions : 12 h reflux, N$$_2$$ atmosphere. Yield : 70–75%.

Conversion of Bromide to Amine

The bromide is converted to the amine via azide intermediation:

- Azide Formation : NaN$$_3$$ in DMF, 60°C, 8 h.

- Reduction : LiAlH$$4$$ in THF, 0°C to rt, 2 h.

$$

\text{Propyl bromide} \rightarrow \text{Propyl azide} \rightarrow \text{3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propylamine}

$$

Yield : 65–70%. $$^1\text{H NMR}$$ (CDCl$$3$$): δ 1.92 (quintet, 2H, -CH$$2$$-), 2.78 (t, 2H, -S-CH$$2$$-), 3.41 (q, 2H, -CH$$2$$-NH$$2$$), 7.48–7.91 (m, 5H, Ar-H).

Synthesis of 4,6-Dimethylpyrimidin-2-amine

Prepared via condensation of acetylacetone with guanidine hydrochloride in ethanol under reflux:

$$

\text{Acetylacetone} + \text{Guanidine HCl} \xrightarrow{\Delta} \text{4,6-Dimethylpyrimidin-2-amine}

$$

Yield : 80–85%. Characterization: ESI-MS m/z 138.1 [M+H]$$^+$$.

Urea Formation Strategies

Isocyanate-Mediated Coupling (Method 1)

Step 1: Isocyanate Synthesis

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propylamine reacts with triphosgene in dichloromethane:

$$

\text{Propylamine} + \text{CCl}3\text{O}2\text{CCl}3 \xrightarrow{\text{Et}3\text{N}} \text{Propyl isocyanate}

$$

Conditions : 0°C, 2 h, N$$_2$$. Yield : 60–65%.

Step 2: Urea Formation

The isocyanate couples with 4,6-dimethylpyrimidin-2-amine in THF:

$$

\text{Pyrimidin-2-amine} + \text{Isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Conditions : rt, 12 h. Yield : 55–60%.

Carbodiimide-Mediated Coupling (Method 2)

Step 1: Activation with CDI

4,6-Dimethylpyrimidin-2-amine reacts with carbonyldiimidazole (CDI) in THF:

$$

\text{Pyrimidin-2-amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate}

$$

Conditions : rt, 2 h.

Step 2: Amine Coupling

The imidazolide reacts with propylamine:

$$

\text{Imidazolide} + \text{Propylamine} \rightarrow \text{Urea}

$$

Conditions : 50°C, 6 h. Yield : 70–75%.

Direct Phosgene Alternative (Method 3)

Both amines react with triphosgene in dichloromethane:

$$

\text{Amine}1 + \text{Amine}2 + \text{CCl}3\text{O}2\text{CCl}3 \xrightarrow{\text{Et}3\text{N}} \text{Urea}

$$

Conditions : 0°C, 3 h. Yield : 50–55%.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Triphosgene, Et$$_3$$N | 55–60 | Direct, high purity | Hazardous isocyanate handling |

| 2 | CDI, THF | 70–75 | Safer, scalable | Requires anhydrous conditions |

| 3 | Triphosgene, Et$$_3$$N | 50–55 | One-pot reaction | Low yield, toxic reagents |

Method 2 emerges as the optimal route due to its balance of safety and efficiency.

Spectroscopic Characterization

Target Compound :

- ESI-MS : m/z 413.2 [M+H]$$^+$$ (calc. 413.5).

- $$^1\text{H NMR}$$ (DMSO-$$d6$$): δ 2.34 (s, 6H, pyrimidine-CH$$3$$), 2.92 (t, 2H, -S-CH$$2$$-), 3.38 (q, 2H, -CH$$2$$-NH-), 4.21 (t, 2H, -NH-CO-NH-), 6.21 (s, 1H, pyrimidine-H), 7.50–8.02 (m, 5H, Ar-H), 8.74 (s, 1H, urea-NH).

- HPLC Purity : 98.2% (C18 column, MeCN:H$$_2$$O = 70:30).

Q & A

Q. What are the optimal synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyrimidinyl and oxadiazolyl moieties via a propylthio linker. Key steps:

- Step 1 : Alkylation of 4,6-dimethylpyrimidin-2-amine with 3-bromopropylthio intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Formation of the urea bridge via reaction with an isocyanate derivative, using triethylamine as a catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts to analogous urea derivatives. For example, the tert-butyl group in similar compounds shows peaks at δ ~1.3 ppm (1H) and ~28 ppm (13C) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- FTIR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Address via:

- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify degradation products .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation to enhance bioavailability in vivo .

- Dose-Response Refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values with effective plasma concentrations .

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. Focus on the oxadiazole’s sulfur and pyrimidine’s nitrogen atoms for hydrogen bonding/π-π interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

- QSAR Studies : Correlate substituent effects (e.g., methyl groups on pyrimidine) with activity using CoMFA or machine learning models .

Q. What experimental designs are recommended to assess the compound’s potential off-target effects in pharmacological studies?

- Methodological Answer :

- Panel Screening : Test against a diverse panel of receptors/enzymes (e.g., CEREP or Eurofins panels) at 10 µM .

- CYP Inhibition Assays : Use fluorogenic substrates to evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR data between synthesized batches?

- Methodological Answer : Contradictions may stem from:

- Solvent Effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆ shifts NH peaks by ~1 ppm) .

- Tautomerism : The oxadiazole-thio group may exhibit tautomeric forms; confirm via variable-temperature NMR .

- Impurity Peaks : Compare with spiked samples of suspected byproducts (e.g., unreacted amine intermediates) .

Q. What methodologies validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-MS .

- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using validated LC-MS/MS methods .

Structural & Functional Analogues

Q. How does the substitution pattern on the pyrimidine ring influence bioactivity compared to analogues?

- Methodological Answer :

- Comparative SAR : Synthesize derivatives with ethyl/methoxy groups instead of methyl. Test antimicrobial activity via microbroth dilution (MIC against S. aureus/E. coli) .

- Electron-Withdrawing Effects : Replace methyl with CF₃ to enhance electrophilicity; assess via kinase inhibition assays .

Ethical & Methodological Considerations

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Adhere to OECD guidelines for in vivo toxicity (e.g., acute oral toxicity in rodents, OECD 423) and ICH M3(R2) for nonclinical safety assessments. Include negative controls and blinded data analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.